molecular formula C17H13N5OS B12153063 (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12153063
M. Wt: 335.4 g/mol
InChI Key: NZAZMLASNBWGJC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. The (4E)-configuration indicates a trans arrangement of substituents around the hydrazinylidene moiety. Key structural features include:

  • Pyrazol-3-one core: Provides a planar, conjugated system that enhances stability and facilitates π-π interactions in biological targets.
  • 1,3-Benzothiazole substituent: Attached via a hydrazinylidene linkage at position 4, this aromatic heterocycle is known for its electron-withdrawing properties and role in enhancing bioactivity, particularly in anticancer and antimicrobial contexts .
  • 5-Methyl and 2-phenyl groups: These substituents contribute to lipophilicity, influencing membrane permeability and metabolic stability .

The compound’s synthesis typically involves condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 1,3-benzothiazol-6-yl hydrazine under basic conditions, as seen in analogous reactions .

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-6-yldiazenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13N5OS/c1-11-16(17(23)22(21-11)13-5-3-2-4-6-13)20-19-12-7-8-14-15(9-12)24-10-18-14/h2-10,21H,1H3

InChI Key

NZAZMLASNBWGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC4=C(C=C3)N=CS4

Origin of Product

United States

Preparation Methods

Synthesis of Benzothiazole Intermediates

The benzothiazole moiety is synthesized via cyclization of substituted aniline derivatives with thiocyanate reagents. For example:

  • 6-Bromo-1,3-benzothiazol-2-amine is prepared by treating 4-bromoaniline with potassium thiocyanate (KSCN) and bromine in acetic acid .

  • 2-Hydrazinyl-1,3-benzothiazol-6-amine is obtained by refluxing 6-bromo-1,3-benzothiazol-2-amine with hydrazine hydrate in ethylene glycol, yielding a grayish-brown solid (82% yield) .

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
CyclizationKSCN, Br₂, acetic acid0–5°C10 hr75%
Hydrazine substitutionHydrazine hydrate, ethylene glycolReflux3 hr82%

Formation of Hydrazinylidene Moieties

The hydrazinylidene bridge is introduced by condensing benzothiazole hydrazines with carbonyl compounds:

  • Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylideneacetate (BTZE) is synthesized by reacting 2-hydrazinyl-1,3-benzothiazol-6-amine with ethyl cyanoacetate in ethanol under reflux .

  • Microwave-assisted reactions reduce reaction times. For instance, Vilsmeier-Haack reagent (DMF/POCl₃) facilitates formylation of hydrazones in 45–120 seconds under microwave irradiation .

Optimized Parameters for Hydrazone Formation:

  • Solvent: Absolute ethanol

  • Catalyst: Glacial acetic acid (4–5 drops)

  • Temperature: Reflux (78°C)

  • Time: 5–12 hours

  • Yield: 68–93%

Cyclocondensation to Pyrazolone Core

The pyrazolone ring is formed via cyclocondensation of hydrazinylidene intermediates with β-keto esters or malononitrile derivatives:

  • 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) is synthesized by heating BTZE with hydrazine hydrate in ethanol (6 hours, 55–75% yield) .

  • Substituents on the phenyl group (e.g., methyl, bromo) are introduced at this stage to modulate electronic effects .

Critical Cyclization Conditions:

ParameterValueImpact on Yield
SolventEthanolMaximizes solubility
Temperature80–85°CAccelerates ring closure
CatalysisPhosphorus pentasulfideEnhances reaction rate

Purification and Characterization

Final compounds are purified via recrystallization (ethanol/chloroform) and validated using spectroscopic methods:

  • IR Spectroscopy : C=O stretches at 1,690–1,735 cm⁻¹ and C=N vibrations at 1,550–1,617 cm⁻¹ confirm pyrazolone and benzothiazole groups .

  • ¹H NMR : Singlets at δ 9.04–9.96 ppm correspond to pyrazole protons and aldehyde groups .

  • Mass Spectrometry : Molecular ion peaks align with theoretical weights (e.g., m/z 335.4 for C₁₇H₁₃N₅OS) .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Methods

MethodAdvantagesLimitationsYield Range
Conventional refluxLow cost, scalabilityLong reaction times (5–12 hr)55–75%
Microwave-assistedRapid (45–120 sec)Specialized equipment65–82%
Solvent-freeEco-friendlyLimited substrate scope50–68%

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrazine excess leads to dihydropyrazole derivatives. Stoichiometric control and stepwise addition mitigate this .

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during cyclocondensation .

  • Steric Hindrance : Bulky substituents on the phenyl ring require elevated temperatures (100–110°C) for complete reaction .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazol-3-one derivatives vary in substituents at positions 2, 4, and 5, which dictate their physicochemical and pharmacological profiles. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity Reference
Target Compound 4-(1,3-Benzothiazol-6-yl hydrazinylidene), 5-Me, 2-Ph High lipophilicity (LogP ~3.2*), potential for DNA intercalation via benzothiazole Anticancer (in silico predicted)
(4Z)-5-(Trifluoromethyl)-2-(4-sulfonylphenyl) derivative (5q) 4-(4-Methylphenyl hydrazinylidene), 5-CF₃, 2-(4-SO₂Me-Ph) Enhanced electron-withdrawing effects (CF₃, SO₂Me); higher melting point (275°C) Anti-inflammatory, COX-2 inhibition
(4Z)-5-(Pentafluoroethyl)-4-(2-chlorophenyl) derivative (6c) 4-(2-Cl-Ph hydrazinylidene), 5-C₂F₅ Extreme lipophilicity (LogP ~4.5*); robust NMR signals for CF₂/CF₃ Antimicrobial (broad-spectrum)
(4E)-4-[(6-Methoxynaphthyl)methylidene]-5-Me-2-Ph derivative (10) 4-(6-MeO-naphthylidene), 5-Me, 2-Ph Extended aromatic system; moderate yield (65%) Antimicrobial (Staphylococcus aureus: MIC 8 µg/mL)
(4Z)-4-(Diethylamino-triazole-benzylidene)-5-Me-2-Ph derivative (5a-l) 4-(Diethylamino-triazole-O-benzylidene), 5-Me, 2-Ph Improved solubility (polar triazole); click chemistry compatibility Antifungal (Candida albicans: MIC 16 µg/mL)

*Predicted using Lipinski’s rule parameters .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorinated derivatives (e.g., 5q, 6c) exhibit higher LogP values (>4) due to polyfluoroalkyl groups, enhancing blood-brain barrier penetration but risking toxicity . The target compound’s benzothiazole group balances lipophilicity (LogP ~3.2) for optimal bioavailability.
  • Thermal Stability : Melting points correlate with crystallinity; sulfonyl and fluorinated derivatives (e.g., 5q, 6c) show higher mp (>250°C) due to strong intermolecular interactions .
  • Synthetic Yield : The target compound’s yield is likely moderate (~60–70%), comparable to analogues like 5q (61%) and 6d (94%) .

Computational and Spectroscopic Data

  • IR Spectroscopy: The target compound’s carbonyl stretch (~1674 cm⁻¹) aligns with analogues (e.g., 5q: 1674 cm⁻¹), confirming keto-enol tautomerism .
  • NMR Profiles : Fluorinated derivatives exhibit distinct ¹⁹F NMR shifts (e.g., CF₃ at δ −99.3 in 5q), while the target compound’s benzothiazole protons resonate at δ 7.3–8.2 .

Biological Activity

The compound (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a hydrazone derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a unique structural framework combining a benzothiazole moiety with a hydrazone linkage and a pyrazolone core. The molecular formula is C16H12N6OSC_{16}H_{12}N_6OS, and it can be synthesized through various methods involving the condensation of hydrazine derivatives with appropriate carbonyl compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 (μM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF-7 (Breast)43.4

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. It has been evaluated against several bacterial strains, showing promising results:

Bacterial Strain Activity Reference
E. coliInhibition observed
S. aureusModerate activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may act by:

  • Inhibition of Kinases : The compound has shown binding affinity to several kinases involved in cancer progression, stabilizing these proteins and affecting their function .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : Evidence indicates that this compound can halt the cell cycle at specific checkpoints, preventing further proliferation .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HCT-116 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, correlating with increased levels of apoptotic markers .
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The synthesis involves a multi-step process:

Condensation : Reacting a benzothiazole hydrazine derivative with a substituted pyrazolone precursor under acidic/basic conditions to form the hydrazone linkage.

Cyclization : Utilizing solvents like ethanol or DMF under reflux (65–80°C) to promote ring closure.

Purification : Recrystallization from methanol or ethanol to isolate the product.
Critical parameters include pH control (e.g., glacial acetic acid as a catalyst), reaction time (4–6 hours), and temperature optimization to minimize by-products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H bend at ~3400 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) and carbon frameworks.
  • HPLC/LC-MS : Validates purity (>95%) and molecular mass.
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How can researchers assess the solubility and stability of this compound for biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use UV-Vis spectroscopy to detect precipitation.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor via HPLC for degradation products .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s bioactivity against specific molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) or receptors.
  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions (e.g., KD values) with immobilized targets.
  • Enzyme Inhibition Assays : Measure IC50 values in vitro using fluorogenic substrates (e.g., for proteases or oxidases) .

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

  • Methodological Answer : Synthesize analogs with modifications to:
  • Hydrazone linkage : Replace benzothiazole with thiazole or triazole.
  • Pyrazolone core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance reactivity.
    Compare activities using a standardized assay (e.g., cytotoxicity MTT assay).
AnalogStructural ModificationBiological Activity
ABenzothiazole → TriazoleAnticancer (IC50: 8 µM)
B-CH₃ → -CF₃ at C5Anti-inflammatory (COX-2 inhibition)
CPhenyl → 4-Cl-phenylAntibacterial (MIC: 2 µg/mL)
Data derived from structural analogs in .

Q. How can contradictory data on synthesis yields be resolved?

  • Methodological Answer :
  • DOE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazine or oxidized intermediates).
  • Scale-Down Validation : Reproduce low-yield conditions in microliter reactors to isolate critical failure points .

Q. What strategies address discrepancies in spectral data interpretation (e.g., unexpected peaks in NMR)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting at 25°C vs. 60°C.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian09) .

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